molecular formula C17H15NO2 B1303266 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde CAS No. 338416-84-5

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde

Cat. No.: B1303266
CAS No.: 338416-84-5
M. Wt: 265.31 g/mol
InChI Key: QHXHYVGYLMKQRI-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group at the first position, a 3-methylphenoxy group at the second position, and a carbaldehyde group at the third position of the indole ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme’s active site, this compound prevents the enzyme from performing its function, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of topoisomerase II . This leads to the activation of cell signaling pathways that promote cell death and inhibit cell proliferation. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of topoisomerase II by binding to its active site . This binding prevents the enzyme from cleaving and rejoining DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, this compound can interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of topoisomerase II activity and persistent changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit topoisomerase II activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transport proteins and binding proteins may facilitate the compound’s movement within the cell and its accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with topoisomerase II and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of this compound in the nucleus allows it to effectively modulate DNA replication and gene expression.

Preparation Methods

The synthesis of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with 3-methylphenol in the presence of a suitable catalyst to form the 2-(3-methylphenoxy)-1-methylindole intermediate. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the third position of the indole ring.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The choice of solvents and catalysts can also play a significant role in the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of novel materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

    1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a 3-methylphenoxy group.

    1-Methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group.

    1-Methyl-2-(3-chlorophenoxy)-1H-indole-3-carbaldehyde: Similar structure but with a 3-chlorophenoxy group instead of a 3-methylphenoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group may impart distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXHYVGYLMKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203363
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338416-84-5
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338416-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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